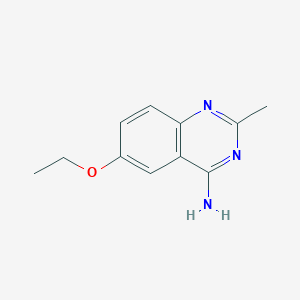
3,4-Diamino-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diamino-2-naphthoic acid is an organic compound with the molecular formula C11H10N2O2. It is a derivative of naphthoic acid, characterized by the presence of two amino groups at the 3 and 4 positions on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diamino-2-naphthoic acid can be synthesized through several methods. One common approach involves the nitration of 2-naphthoic acid, followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 3,4-dinitro-2-naphthoic acid. This intermediate is then reduced using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diamino-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form more reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dinitro-2-naphthoic acid.
Reduction: Formation of more reduced derivatives, such as 3,4-diamino-2-naphthol.
Substitution: Formation of acylated or alkylated derivatives.
Applications De Recherche Scientifique
3,4-Diamino-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-diamino-2-naphthoic acid involves its interaction with various molecular targets and pathways. The amino groups on the naphthalene ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also act as a ligand for certain enzymes and receptors, modulating their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-naphthoic acid: Similar structure but with only one amino group.
4-Amino-2-naphthoic acid: Similar structure but with the amino group at the 4 position.
2-Naphthoic acid: The parent compound without any amino groups.
Uniqueness
3,4-Diamino-2-naphthoic acid is unique due to the presence of two amino groups at specific positions on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3,4-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
Clé InChI |
DUAMCVGTJDUCDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
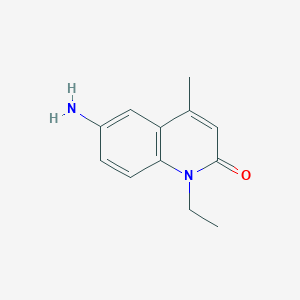
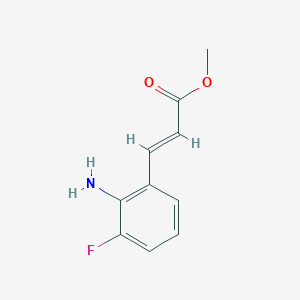
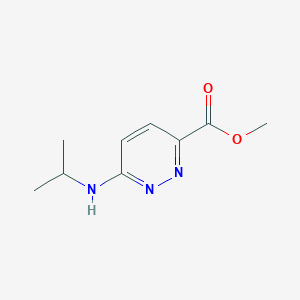
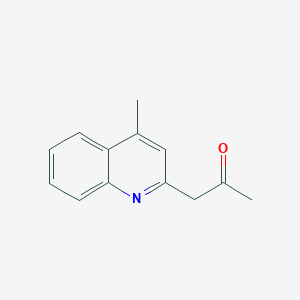
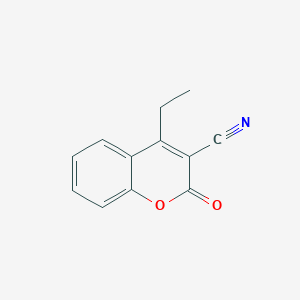

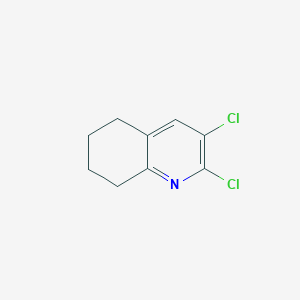

![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)
![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
